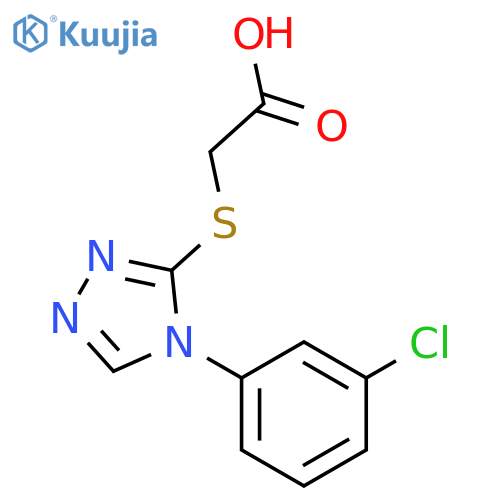Cas no 66297-69-6 (2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

66297-69-6 structure
商品名:2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid
CAS番号:66297-69-6
MF:C10H8ClN3O2S
メガワット:269.707419395447
MDL:MFCD08691293
CID:872459
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 化学的及び物理的性質
名前と識別子
-
- {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- {[4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]THIO}ACETIC ACID
- 2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- [4-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- AC1Q76DI
- AG-G-49961
- CTK5C4089
- EN300-26328
- T5706042
- 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid
-
- MDL: MFCD08691293
- インチ: InChI=1S/C10H8ClN3O2S/c11-7-2-1-3-8(4-7)14-6-12-13-10(14)17-5-9(15)16/h1-4,6H,5H2,(H,15,16)
- InChIKey: PAHLYSDTLRDXMN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)N2C=NN=C2SCC(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 269.00274
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.539
- ふってん: 519.741°C at 760 mmHg
- フラッシュポイント: 268.13°C
- 屈折率: 1.7
- PSA: 68.01
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-1g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 1g |
¥4001.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-2.5g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 2.5g |
¥7912.00 | 2024-05-04 | |
| Enamine | EN300-26328-1.0g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 1.0g |
$159.0 | 2023-02-14 | |
| Enamine | EN300-26328-2.5g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 2.5g |
$314.0 | 2023-09-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-10g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 10g |
¥14860.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-50mg |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 50mg |
¥926.00 | 2024-05-04 | |
| Enamine | EN300-26328-0.05g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 0.05g |
$37.0 | 2023-09-14 | |
| TRC | C614115-50mg |
2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |
66297-69-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614115-500mg |
2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |
66297-69-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-5g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 5g |
¥10875.00 | 2024-05-04 |
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
66297-69-6 (2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
